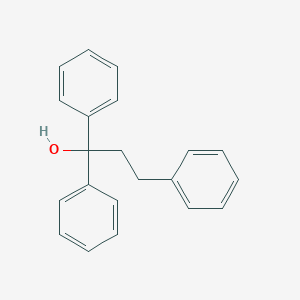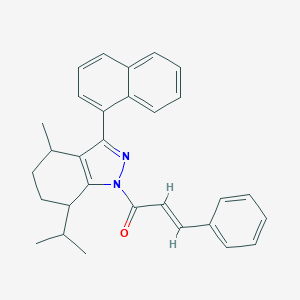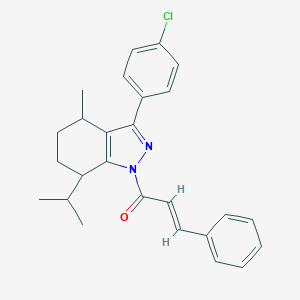
1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a 4-methylphenyl group attached to a dihydropyridine ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Hantzsch pyridine synthesis, which is a well-known method for the preparation of dihydropyridine derivatives. The reaction conditions usually involve heating the reactants in ethanol under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form the tetrahydropyridine derivative.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the tetrahydropyridine derivative.
Substitution: Depending on the reagent used, various substituted derivatives can be formed.
科学的研究の応用
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
1-(4-Methylphenyl)-1,4-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: This compound also contains a 4-methylphenyl group but has a different core structure.
1-(4-Methylphenyl)-1-propanol: This compound has a similar phenyl group but lacks the dihydropyridine ring.
4-Methylpropiophenone: This compound has a similar phenyl group but a different functional group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26g/mol |
IUPAC名 |
1-(4-methylphenyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N2O/c1-10-4-6-12(7-5-10)15-8-2-3-11(9-15)13(14)16/h2,4-9H,3H2,1H3,(H2,14,16) |
InChIキー |
AKYRVZLYALGKEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=CCC(=C2)C(=O)N |
正規SMILES |
CC1=CC=C(C=C1)N2C=CCC(=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(4-chlorophenyl)acryloyl]-7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493684.png)
![7-isopropyl-1-[(7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)methyl]-4-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493685.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-methyl-1-phenyl-1-butanone](/img/structure/B493686.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B493691.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B493693.png)

![N-[2-benzyl-3-(7-isopropyl-4-methyl-3-phenyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B493695.png)




